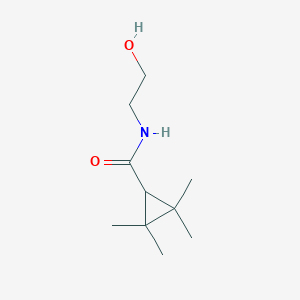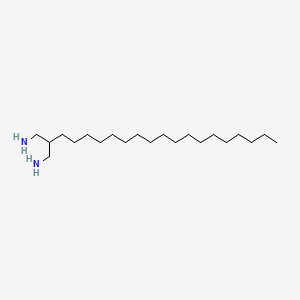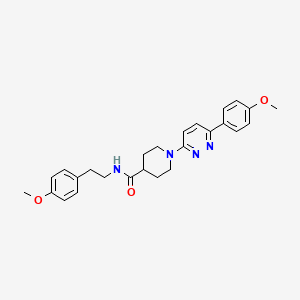
1-Propanone, 2-(4-methylphenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-(4-methylphenyl)-1-phenyl-, also known as 4’-Methylpropiophenone, is an organic compound with the molecular formula C10H11BrO. This compound is a derivative of propiophenone, where the phenyl group is substituted with a methyl group at the para position. It is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- typically involves the bromination of 4-methylpropiophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting product, 2-bromo-4’-methylpropiophenone, can then be further reacted with various nucleophiles to yield the desired compound .
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or distillation to obtain high-purity products .
Analyse Chemischer Reaktionen
1-Propanone, 2-(4-methylphenyl)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted propiophenones and related compounds .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-(4-methylphenyl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 2-(4-methylphenyl)-1-phenyl- can be compared with other similar compounds, such as:
Propiophenone: The parent compound, which lacks the methyl substitution at the para position. It has different reactivity and applications compared to the methyl-substituted derivative.
4-Methylpropiophenone: A closely related compound with a methyl group at the para position but without the bromine substitution.
2-Bromo-4’-methylpropiophenone: An intermediate in the synthesis of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-.
The uniqueness of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
107271-15-8 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H16O/c1-12-8-10-14(11-9-12)13(2)16(17)15-6-4-3-5-7-15/h3-11,13H,1-2H3 |
InChI-Schlüssel |
NKWNLWFVNOMGNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)

![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)



